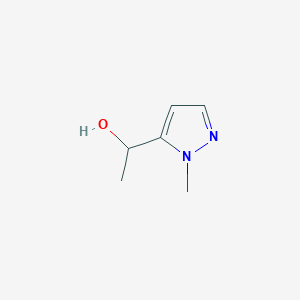
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H13ClFN3 . It has a molecular weight of 229.68 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85-87°C .Scientific Research Applications
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine has been widely studied due to its wide range of applications. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyrimidines, quinolines, and triazoles. Additionally, this compound has been used in the synthesis of peptide-based drugs, as well as in the synthesis of organic semiconductors.
Mechanism of Action
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is an important synthetic intermediate that is used in the synthesis of various organic compounds. It is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, this compound is believed to act as a catalyst, promoting the formation of covalent bonds between other molecules.
Biochemical and Physiological Effects
This compound is believed to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and handle, and can be used in reactions that require high temperatures and pressures. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine. It could be further studied for its anti-inflammatory and anti-cancer properties. Additionally, it could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. Finally, it could be studied for its potential applications in the development of organic semiconductors.
properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPITIHJUXPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



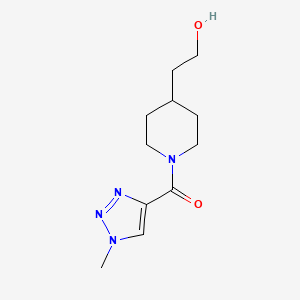
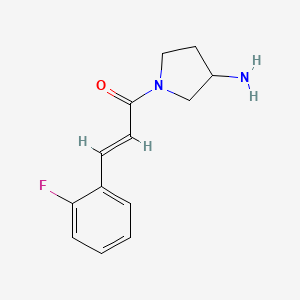

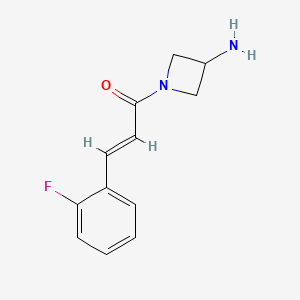
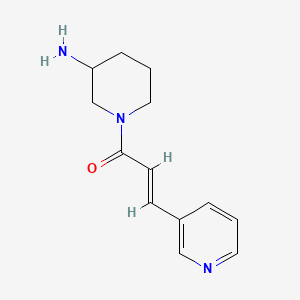
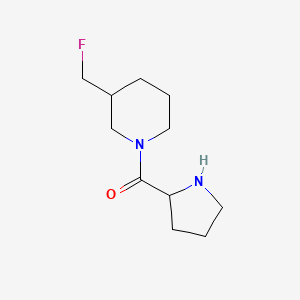

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)

